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Abstract

Chlorantraniliprole (CAS No. 500008-45-7) is a broad-spectrum insecticide belonging to the
anthranilic diamide class, first developed by DuPont.[1][2] It exhibits a novel mode of action by
targeting insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from
muscle cells, resulting in paralysis and death of the target pest.[3][4][5] Its high efficacy against
a range of lepidopteran and other pests, coupled with a favorable toxicological profile for non-
target organisms, has established it as a critical tool in integrated pest management (IPM)
programs worldwide. This technical guide provides a comprehensive overview of the discovery,
chemical synthesis, mechanism of action, toxicological data, and key experimental protocols
associated with the development of chlorantraniliprole.

Discovery and Rationale

The development of chlorantraniliprole, with the test code DPX-E2Y45, emerged from a
focused effort by DuPont to discover new insecticidal chemotypes with novel modes of action
to combat growing insecticide resistance. The research was based on the extract of Ryania
speciosa, a plant known for its insecticidal properties since the 1940s. The primary goal was to
leverage the insect ryanodine receptor, a known insecticidal target, to create a molecule with
high potency, selectivity, and a favorable safety profile. This led to the discovery of the
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anthranilic diamide class, with chlorantraniliprole being a benchmark compound first
registered for use in 2008.

Chemical Synthesis

The commercial production of chlorantraniliprole involves a multi-step organic synthesis
process centered on constructing the core anthranilic diamide structure. While various routes
have been patented, a common approach involves the synthesis of two key intermediates
followed by a final amide coupling reaction.

The key intermediates are:
e 1-(3-chloro-2-pyridyl)-3-bromo-1H-pyrazole-5-carboxylic acid
e 2-amino-5-chloro-N,3-dimethylbenzamide

These intermediates are then coupled, often using a reagent like methanesulfonyl chloride, to
form the final chlorantraniliprole molecule. Optimization of the synthesis has focused on
improving yields, reducing the number of steps, and ensuring suitability for large-scale
manufacturing.
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Caption: Optimized synthesis workflow for Chlorantraniliprole.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1668704?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action

Chlorantraniliprole's insecticidal activity stems from its highly specific and potent modulation
of insect ryanodine receptors (RyRs). These receptors are large ion channels located on the
sarcoplasmic reticulum that control the release of intracellular calcium (Ca?*), a critical step in
muscle contraction.

The key events are:

» Binding: Chlorantraniliprole is ingested by the insect and binds to a specific, allosteric site
on the RyR.

 Activation: This binding locks the RyR channel in a persistently open state.

¢ Uncontrolled Ca?* Release: The stabilized open channel leads to a massive and
uncontrolled efflux of Ca?* from the sarcoplasmic reticulum into the cytoplasm.

o Paralysis: The depletion of intracellular Ca2* stores and sustained high cytosolic Ca2* levels
disrupt normal muscle function, causing rapid feeding cessation, muscle paralysis, and
ultimately, insect death.

This mechanism is highly selective for insect RyRs; the binding affinity for mammalian RyRs is
significantly lower (dissociation constant Kd values are approximately 100-fold larger), which is
the basis for its low mammalian toxicity.
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Caption: Signaling pathway of Chlorantraniliprole's mode of action.

Toxicological Profile

Chlorantraniliprole exhibits very low acute and chronic toxicity to mammals. It is not a skin or
eye irritant and is not a skin sensitizer. Furthermore, extensive testing has shown no evidence
of genotoxicity, carcinogenicity, neurotoxicity, or immunotoxicity.

Table 1: Mammalian Toxicity Data
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Study Type Species Result Reference
Acute Oral LDso Rat > 5000 mg/kg bw
Acute Dermal LDso Rat > 5000 mg/kg bw
Acute Inhalation LCso Rat > 5.1 mg/L
90-Day Neurotoxicity Rat 1313 mg/kg bw/day
a
NOAEL (highest dose tested)
2-Generation Rat 1199 mg/kg bw/day
a
Reproduction NOAEL (highest dose tested)
Developmental 1000 mg/kg bw/da
o P Rat, Rabbit ] 9a Y
Toxicity NOAEL (highest dose tested)
Organism Group Toxicity Level Details Reference

NOEC reported as

Bird Moderately Toxic / 120 ppm (Bobwhite
irds
Low Toxicity quail) and 250 ppm
(Mallard).
Lethality occurs at
Fish Low Toxicity levels above water
solubility.
High acute and
Aquatic Invertebrates Highly Toxic chronic toxicity to
Daphnia.
Bees Low Toxicity Low toxicity to bees.
o Not very toxic to most
Earthworms Low Toxicity

soil invertebrates.

Environmental Fate
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Chlorantraniliprole is characterized as persistent and potentially mobile in both soil and

aguatic environments. Its low vapor pressure indicates that volatilization is not a significant

dissipation pathway.

Table 3: Envi | Eate CI .

Parameter Value Conditions | Notes Reference
Solubility
Water 1.023 mg/L @ 20-25°C

Half-Life (t¥2)

Aerobic Soil

Metabolism

228 - 924 days

Laboratory studies at
25°C.

Bare Ground

Dissipation

52 - 1130 days

Field studies, varies

by location/soil.

Aqueous Photolysis

9.9 - 32.8 days

Varies with sediment

type.

Hydrolysis

StableatpH5 & 7; <
10 days atpH 9

Alkaline-catalyzed
hydrolysis is a major

dissipation route.

Mobility

Sail Organic Carbon
Partition Coefficient
(Koc)

153 - 526 L/kg

Indicates potential

mobility.

Resistance Mechanisms

As with any widely used insecticide, resistance to chlorantraniliprole has been observed in

several key pest populations, such as the diamondback moth (Plutella xylostella) and the

striped stem borer (Chilo suppressalis). The primary mechanisms of resistance identified are:

o Target-Site Mutations: Alterations in the ryanodine receptor gene, such as point mutations

(e.g., G4946E, 14790M) or deletions, can reduce the binding affinity of chlorantraniliprole to
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its target.

o Metabolic Detoxification: Enhanced activity of detoxification enzymes, particularly
cytochrome P450 monooxygenases (P450s) and esterases, can lead to faster metabolism
and clearance of the insecticide from the insect's body.

o Decreased Target Expression: Reduced mRNA expression of the RyR gene has also been
associated with resistance, effectively lowering the number of available targets for the
insecticide.

Appendix: Key Experimental Protocols
Protocol: Leaf-Dip Bioassay for Insecticidal Efficacy

This protocol is used to determine the lethal concentration (LC) of chlorantraniliprole against
lepidopteran larvae.
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Caption: Experimental workflow for a leaf-dip bioassay.
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Methodology:

Stock Solution: Prepare a stock solution of technical grade chlorantraniliprole in a suitable
solvent (e.g., acetone) with a surfactant (e.g., Triton X-100) to ensure even distribution.

Serial Dilutions: Create a series of at least five to seven test concentrations by diluting the
stock solution with distilled water. A control group containing only water, solvent, and
surfactant is essential.

Treatment: Excise leaf discs from a suitable host plant. Dip each disc into a test solution or
the control solution for approximately 10-15 seconds and allow them to air dry completely.

Exposure: Place one treated leaf disc into a petri dish or container lined with moist filter
paper. Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each
container. Each concentration should have 3-5 replications.

Incubation: Maintain the containers in a controlled environment (e.g., 25°C, >60% relative
humidity, 16:8 light:dark photoperiod).

Assessment: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if
they are unable to move in a coordinated manner when gently prodded.

Data Analysis: Correct the observed mortality for any deaths in the control group using
Abbott's formula. Use probit analysis to calculate the LCso and LCoo values.

Protocol: Radioligand Binding Assay for Receptor
Interaction

This assay directly measures the binding affinity of chlorantraniliprole to its ryanodine
receptor target.

Methodology:

o Tissue Preparation: Prepare microsomes rich in sarcoplasmic reticulum from insect muscle
tissue (e.g., from thoracic muscle of lepidopteran species) through differential centrifugation.
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 Incubation: Incubate the microsomal preparations with a radiolabeled ligand, such as
[*H]chlorantraniliprole, in a suitable buffer.

o Competition Assay: To determine the binding affinity (Ki) of unlabeled chlorantraniliprole,
perform competition experiments where the microsomal preparations are incubated with a
fixed concentration of the radioligand and varying concentrations of the unlabeled test
compound.

o Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass
fiber filters.

o Quantification: Measure the radioactivity retained on the filters using liquid scintillation
counting.

o Data Analysis: Analyze the data using non-linear regression to determine the dissociation
constant (Kd) for the radioligand and the inhibitory constant (Ki) for the unlabeled competitor,
which reflects its binding affinity for the receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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